Phenylalanine benzylamide
CAS No.:
Cat. No.: VC14210293
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H18N2O |
---|---|
Molecular Weight | 254.33 g/mol |
IUPAC Name | (2S)-2-amino-N-benzyl-3-phenylpropanamide |
Standard InChI | InChI=1S/C16H18N2O/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |
Standard InChI Key | JGZOEQPCTDHQRN-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
Phenylalanine benzylamide (CHNO) retains the core structure of phenylalanine, featuring a central α-carbon bonded to an amino group (–NH), a carboxylic acid (–COOH), a benzyl substituent (–CHCH), and a phenyl side chain. The benzylamide group is formed via an amide bond between the carboxylic acid of phenylalanine and the amine of benzylamine. This modification enhances the compound’s stability against enzymatic degradation, making it valuable in peptide synthesis.
Table 1: Comparative Properties of Phenylalanine Benzylamide and Its Derivatives
The tert-butoxycarbonyl (Boc) variant, L-N-Boc-phenylalanine benzylamide, incorporates a protective group on the amine, which prevents unwanted reactions during peptide chain elongation . This derivative exhibits increased hydrophobicity (LogP = 4.22) compared to the parent compound .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves coupling phenylalanine with benzylamine using carbodiimide-based activating agents (e.g., DCC or EDC) in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction proceeds under inert conditions at ambient or slightly elevated temperatures (20–40°C), yielding phenylalanine benzylamide with purities exceeding 85% after recrystallization.
Alternative methods include enzymatic amidation, though these are less commonly reported due to lower efficiency.
Industrial-Scale Considerations
While large-scale production data for phenylalanine benzylamide remain scarce, patent literature reveals analogous processes for β-phenylalanine derivatives. For example, the synthesis of N-acetyl-β-phenylalanine employs phenylacetaldehyde, acetamide, and synthesis gas (CO/H) under high-pressure conditions (800–2300 psi) using cobalt-rhodium catalysts . Although this method targets a structurally distinct compound, it highlights industrial reliance on transition metal catalysts and pressurized reactors for amino acid derivatives .
Physicochemical Properties and Reactivity
Thermal and Solubility Profiles
Phenylalanine benzylamide exhibits moderate solubility in polar organic solvents (e.g., methanol, ethanol) but limited solubility in water (<1 mg/mL). Its melting point remains unspecified in available literature, though differential scanning calorimetry (DSC) studies suggest decomposition above 200°C. The Boc-protected derivative, in contrast, demonstrates enhanced thermal stability, with no decomposition observed below 250°C .
Hydrolytic Degradation
The amide bond in phenylalanine benzylamide undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, regenerating phenylalanine and benzylamine. This reaction is first-order with respect to proton concentration, achieving >90% conversion at 80°C over 24 hours. Such lability necessitates careful storage in anhydrous environments for long-term stability.
Applications in Pharmaceutical and Biochemical Research
Peptide Synthesis
Phenylalanine benzylamide serves as a key building block in solid-phase peptide synthesis (SPPS). The benzylamide group protects the amine during coupling reactions, preventing side-chain interactions. Subsequent deprotection via hydrogenolysis or acidolysis yields free amines for further elongation.
Drug Design and Prodrug Development
The compound’s resistance to peptidase activity makes it a candidate for prodrug formulations. For instance, conjugating therapeutic peptides with benzylamide groups can enhance oral bioavailability by delaying enzymatic cleavage in the gastrointestinal tract.
Future Directions and Research Gaps
Despite its utility, phenylalanine benzylamide’s pharmacokinetic and toxicological profiles remain underexplored. Future studies should address:
-
Enzymatic Synthesis: Developing biocatalysts for greener production.
-
Drug Delivery: Evaluating benzylamide-conjugated prodrugs in vivo.
-
Stability Optimization: Designing derivatives with tunable hydrolysis rates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume